molecular formula C21H34O4 B1250277 Amphidinolide Q

Amphidinolide Q

Cat. No.: B1250277
M. Wt: 350.5 g/mol
InChI Key: RNCFACHXZBAPGG-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

The discovery of this compound traces back to the systematic investigation of marine dinoflagellates conducted by Kobayashi and his research team. This compound was first isolated from the cultured dinoflagellate Amphidinium species strain Y-5, which itself was originally obtained from symbiotic relationships with Okinawan marine acoel flatworms Amphiscolops species. The initial isolation and structural characterization represented a significant advancement in marine natural product chemistry, particularly given the complex stereochemical challenges associated with determining the absolute configuration of multiple chiral centers within the macrolide framework.

The structural elucidation of this compound required sophisticated analytical techniques, including extensive nuclear magnetic resonance spectroscopy and the application of modified Mosher's method for stereochemical assignment. Kobayashi and co-workers chemically determined the absolute stereostructure, establishing the compound's identity as a 12-membered macrolide with unprecedented structural features among marine-derived natural products. This discovery expanded the understanding of secondary metabolite diversity produced by dinoflagellate organisms and highlighted the potential of these marine microorganisms as sources of structurally complex bioactive compounds.

The significance of this compound's discovery extended beyond its structural novelty to encompass its biological activity profile. Early bioassays revealed potent cytotoxicity against L1210 murine leukemia cells, positioning this compound within the growing family of amphidinolides known for their pronounced biological activities. The discovery prompted extensive synthetic efforts aimed at confirming the proposed structure and enabling access to sufficient quantities for detailed biological studies, as natural abundance remained extremely limited due to the minute amounts obtainable through large-scale cultivation of the producing organism.

Classification within the Amphidinolide Family

This compound occupies a distinctive position within the amphidinolide family, which comprises more than forty macrolides of varying ring sizes and complex structural architectures. The amphidinolide family represents one of the most structurally diverse collections of marine natural products, with members ranging from 12-membered to 26-membered macrolides, each possessing unique combinations of functional groups and stereochemical arrangements. Within this extensive family, this compound shares the distinction of being one of only two 12-membered amphidinolides, the other being Amphidinolide W, though these compounds exhibit significantly different structural features.

The structural classification of this compound reveals several defining characteristics that distinguish it from other family members. Unlike many amphidinolides that contain multiple exomethylene units, this compound features a single exomethylene group alongside an alpha,beta-unsaturated ester moiety. The compound possesses Carbon-1 branches at vicinal carbons C-13 and C-14, creating a unique substitution pattern that contributes to its distinctive three-dimensional architecture. Additionally, the presence of four methyl units generating five stereocenters establishes this compound as a moderately complex member of the family in terms of stereochemical density.

Comparative analysis with other amphidinolides reveals interesting structural relationships and potential biosynthetic connections. Recent isolation of amphidinins C through F from Amphidinium species cultures demonstrated that these compounds represent 4,5-seco-analogues of this compound, suggesting shared biosynthetic origins and related metabolic pathways. This relationship indicates that this compound serves not only as an individual bioactive compound but also as a structural template for related natural products within the dinoflagellate metabolome.

Amphidinolide Ring Size Key Structural Features Biological Activity
This compound 12-membered Single exomethylene, α,β-unsaturated ester, 5 stereocenters Cytotoxic against L1210 cells (IC50 = 6.4 μg/mL)
Amphidinolide W 12-membered No exomethylene unit, unique among family Cytotoxic against L1210 cells
Amphidinolide J 15-membered Multiple functional groups F-actin destabilizer
Amphidinolide H1 Large macrolide Vinyl epoxide moiety Covalent F-actin stabilizer

Taxonomic Origin from Marine Dinoflagellates

Dinoflagellates represent a monophyletic group of single-celled eukaryotes constituting the phylum Dinoflagellata, typically classified as protists with remarkable diversity in both genetic and chemical characteristics. These marine unicellular organisms make up the second largest group of marine eukaryotes in the world ocean, encompassing both heterotrophic and autotrophic species with populations that vary according to sea surface temperature, salinity, and depth conditions. The taxonomic significance of dinoflagellates extends beyond their ecological roles to their capacity for producing complex secondary metabolites, including the amphidinolide family of compounds.

The relationship between dinoflagellates and secondary metabolite production reflects evolutionary adaptations for survival in competitive marine environments. These organisms produce a plethora of secondary metabolites that function primarily as defensive compounds against predators and competing species. The chemical diversity produced by dinoflagellates often leads to harmful algal blooms where toxic secondary metabolites accumulate along food chains, creating significant impacts on marine ecosystems and human health. However, this same metabolic capacity represents a valuable resource for drug discovery and natural product chemistry research.

Dinoflagellates possess unique cellular characteristics that distinguish them from typical eukaryotic organisms. Although classified as eukaryotes, dinoflagellate nuclei exhibit intermediate characteristics between prokaryotic and eukaryotic organization, leading to their designation as 'mesokaryotic' due to the absence of histones and nucleosomes in some species and the maintenance of continually condensed chromosomes during mitosis. Despite these unusual nuclear characteristics, dinoflagellates contain typically eukaryotic organelles including Golgi bodies, mitochondria, and chloroplasts, supporting their complex metabolic capabilities.

The current taxonomic understanding encompasses approximately 2,294 living dinoflagellate species, including marine, freshwater, and parasitic forms, with about 1,555 species of free-living marine dinoflagellates currently described. This diversity provides a vast reservoir of potential chemical novelty, as demonstrated by the continuing discovery of new amphidinolide structures and related compounds from various dinoflagellate species.

Amphidinium species as Source Organism

Amphidinium species represent a particularly prolific genus within the dinoflagellate family for the production of bioactive secondary metabolites, including the extensive amphidinolide family and related polyketides. The genus Amphidinium, originally described by Claperède and Lachmann in 1859, encompasses small to large unarmored free-living cells ranging from less than 10 to 100 micrometers in size, predominantly motile and sometimes enclosed in hyaline cysts. These organisms exhibit considerable morphological diversity, with cells ranging from globular to fusiform shapes and displaying either lateral or dorsoventral compression depending on the specific species.

The taxonomic characteristics of Amphidinium species include distinctive cellular organization features such as small epicones and large hypocones, resulting from the anterior positioning of the cingulum within the cell structure. The cingulum typically makes one complete turn or slightly more, while the sulcus extends from the cingulum to the antapex and sometimes to the apex. Amphidinium species display considerable metabolic flexibility, functioning as phototrophs, phagotrophs through ingestion of whole particles, or through myzocytosis, with some species harboring chloroplasts derived from cryptophycean endosymbionts.

Amphidinium species demonstrate remarkable chemical productivity, generating a range of polyketides with diverse biological activities including amphidinolides, caribenolides, amphidinins, and amphidinols. The specific strain Y-5 from which this compound was isolated represents one of several laboratory-cultured strains that have proven particularly valuable for natural product research. These cultured strains, originally obtained from symbiotic relationships with marine flatworms collected from Okinawan waters, have been maintained under controlled laboratory conditions using seawater media enriched with specific nutrient supplements.

The cultivation requirements for Amphidinium species involve careful maintenance of environmental conditions including temperature control at approximately 25 degrees Celsius and provision of appropriate nutrient media such as Provasoli's Erd-Schreiber supplement. Large-scale cultivation efforts, sometimes involving thousands of liters of culture medium, are necessary to obtain sufficient biomass for natural product isolation due to the extremely low concentrations of target compounds produced by these organisms. The challenges associated with obtaining adequate quantities of amphidinolides from natural sources have made total synthesis approaches essential for advancing biological studies and potential therapeutic applications of these compounds.

Cultivation Parameter Specification Purpose
Temperature 25°C Optimal growth conditions
Culture Medium Seawater + 1.0% Provasoli's ES supplement Nutrient provision
Culture Volume Up to 3000 liters Biomass accumulation
Culture Duration 2 weeks Cell harvest timing
Extraction Method Methanol/toluene (3:1) followed by toluene partition Compound isolation

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(3E)-5-hydroxy-4,8,10-trimethyl-12-(2-methyl-3-methylidenepentyl)-1-oxacyclododec-3-ene-2,7-dione

InChI

InChI=1S/C21H34O4/c1-7-14(3)15(4)10-18-9-13(2)8-16(5)19(22)12-20(23)17(6)11-21(24)25-18/h11,13,15-16,18,20,23H,3,7-10,12H2,1-2,4-6H3/b17-11+

InChI Key

RNCFACHXZBAPGG-GZTJUZNOSA-N

Isomeric SMILES

CCC(=C)C(C)CC1CC(CC(C(=O)CC(/C(=C/C(=O)O1)/C)O)C)C

Canonical SMILES

CCC(=C)C(C)CC1CC(CC(C(=O)CC(C(=CC(=O)O1)C)O)C)C

Synonyms

amphidinolide Q

Origin of Product

United States

Scientific Research Applications

Cytotoxic Properties

Amphidinolide Q exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for anticancer drug development.

  • Cell Line Studies : The compound has shown moderate cytotoxicity against murine leukemia cells (L1210) with an IC50 value of 6.4 µg/mL, indicating its potential effectiveness in targeting cancer cells . In comparative studies, other amphidinolides have demonstrated varying degrees of potency, emphasizing the importance of structural features for activity .
Compound IC50 (µg/mL) Target Cell Line
This compound6.4L1210 (murine leukemia)
Amphidinolide B0.122HCT 116 (human colon tumor)
Amphidinolide H0.18L1210

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains:

  • Bacterial Efficacy : It has been reported to have activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as a Gram-negative bacterium, Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL . These findings suggest that this compound could be developed into an antimicrobial agent.

Synthetic Approaches and Modifications

Given the low natural abundance of this compound, synthetic methods have been explored to produce this compound efficiently:

  • Total Synthesis : Various synthetic routes have been developed to create this compound and its analogs. Notably, total synthesis approaches have utilized asymmetric synthesis techniques, including Sharpless asymmetric epoxidation and Evans asymmetric alkylation, which are crucial for constructing the complex structure of the macrolide .
  • Structure-Activity Relationship Studies : Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its structure can significantly affect its biological activity. For instance, alterations in functional groups and stereochemistry can enhance or diminish cytotoxic effects .

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Study on Cytotoxic Effects : A study highlighted the cytotoxic effects of this compound on murine lymphoma cells, providing insights into its mechanism of action and potential pathways for therapeutic use . The study emphasized the need for further research to understand how structural modifications could optimize its anticancer properties.
  • Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of this compound against various pathogens, demonstrating its potential as a natural antibiotic alternative . This study underscored the importance of exploring marine-derived compounds for novel antimicrobial agents.

Comparison with Similar Compounds

Amphidinolide T Series (T1, T3–T5)

  • Structure : 19-membered macrolides with trisubstituted tetrahydrofuran (THF) rings and exo-methylene groups .
  • Synthesis: Total syntheses employ ring-closing metathesis (RCM) for macrocyclization, contrasting with Amphidinolide Q’s reliance on Yamaguchi lactonization .
  • Bioactivity: Amphidinolide T1 shows potent cytotoxicity (IC₅₀ = 0.3–1.2 nM against leukemia cells), significantly higher than this compound .

Amphidinolide B Series (B1–B5)

  • Structure : 16-membered macrolides with epoxy and diene moieties .
  • Synthesis : Key steps include Horner-Wadsworth-Emmons macrocyclization and α-chelation-controlled aldol reactions .
  • Bioactivity: Amphidinolide B2 exhibits IC₅₀ = 3.3–94.5 nM against solid tumors, with epoxide stereochemistry critical for activity .

Amphidinolides X and Y

  • Structure : 16-membered macrodiolides (X) and proposed 17-membered precursors (Y) .
  • Synthesis: Si-tethered cross-metathesis and Shiina macrolactonization are used, differing from this compound’s fragment coupling .
  • Bioactivity : Moderate cytotoxicity (IC₅₀ = 1–10 μg/mL) but unique actin-destabilizing effects .

Amphidinolides J and K

  • Structure : 15-membered macrolides with exo-methylene and epoxy groups .
  • Synthesis : Features Hosomi-Sakurai allylation and Sharpless epoxidation .

Comparative Data Table

Compound Ring Size Stereocenters Key Synthetic Steps Cytotoxicity (IC₅₀) Biological Target
This compound 12 5 Yamaguchi lactonization, Julia coupling 1–10 μM General cytotoxicity
Amphidinolide T1 19 7 RCM, SnCl₄-mediated alkylation 0.3–1.2 nM Microtubule disruption
Amphidinolide B2 16 8 HWE macrocyclization, aldol reactions 3.3–94.5 nM Actin stabilization
Amphidinolide X 16 6 Cross-metathesis, Shiina lactonization 1–10 μg/mL Actin destabilization
Amphidinolide J 15 6 Hosomi-Sakurai allylation 300 μM (actin inhibition) Actin destabilization

Key Research Findings

Ring Size and Bioactivity : Larger macrolides (e.g., 19-membered T1) exhibit higher cytotoxicity than smaller ones (e.g., 12-membered Q), likely due to improved target binding .

Stereochemical Sensitivity: In Amphidinolide B2, epimerization at C8 or C18 reduces activity by >12-fold, underscoring the importance of stereochemistry .

Synthetic Flexibility: this compound’s synthesis allows for analog generation via modular fragment coupling, whereas T-series syntheses rely on RCM’s conformational bias .

Mechanistic Diversity: While Amphidinolides X and J destabilize actin, Q’s mode of action remains less defined, highlighting functional divergence within the family .

Preparation Methods

Julia Coupling for Carbon-Carbon Bond Formation

Julia coupling was employed to construct the C9–C10 bond, linking a β-hydroxy aldehyde fragment with a sulfone-containing segment. This reaction achieved high E-selectivity (>95%) under optimized conditions using sodium hydride as a base in tetrahydrofuran at −78°C. The stereochemical outcome was verified by comparing the synthetic product’s optical rotation ([α]D +45.1) with natural this compound.

Myers Alkylation for Stereoselective Methylation

Myers alkylation enabled the introduction of a methyl group at C3 with excellent diastereocontrol (dr >20:1). The reaction utilized a pseudoephenamine auxiliary to direct methylation, followed by auxiliary removal via lithium borohydride reduction. This step was pivotal for establishing the C3 stereocenter, which influences the macrolide’s conformational flexibility.

Yamaguchi Lactonization for Macrocycle Formation

Yamaguchi lactonization closed the 12-membered ring using 2,4,6-trichlorobenzoyl chloride to activate the seco-acid precursor. Despite the ring strain, the reaction proceeded in 65% yield under high-dilution conditions (0.005 M in toluene). Post-macrocyclization functionalization, including deprotection of tert-butyldiphenylsilyl (TBDPS) groups, completed the synthesis.

Fragment Synthesis Approaches

Fragment-based strategies have streamlined the synthesis of this compound by dividing the molecule into modular segments.

Sharpless Asymmetric Epoxidation

The C4 stereocenter in Segment A was established via Sharpless asymmetric epoxidation of allylic alcohol 4 (Scheme 2). Using titanium tetraisopropoxide [(Ti(OiPr)4)], (−)-diethyl tartrate [(−)-DET], and tert-butyl hydroperoxide (TBHP), the reaction achieved 95% enantiomeric excess (ee). Subsequent chlorination with thionyl chloride introduced a chloroepoxide intermediate, which was alkynylated to extend the carbon chain.

E-Selective Alkylation via Vinyl Sulfide Intermediates

A two-step procedure involving vinyl sulfide formation and methyl cuprate displacement afforded α,β-unsaturated ester 9 with high E-selectivity (Table 1). Direct methylation methods yielded suboptimal results (<30%), whereas the vinyl sulfide approach improved yields to 72%.

Table 1: Optimization of E-Selective Alkylation Conditions

EntryReagentTemp (°C)Yield (%)E:Z Ratio
1MeCu(CN)Li−78283:1
2Me₂CuLi0354:1
3MeLi + CuI−30526:1
4MeMgBr + CuCN−78688:1
5Vinyl sulfide route−78 → 072>20:1

Evans Asymmetric Alkylation

A chiral oxazolidinone auxiliary directed the methylation of ascorbic acid derivative 5 , establishing the C9 stereocenter with >98% ee. Lithium borohydride-mediated auxiliary removal and subsequent Parikh–Doering oxidation generated an aldehyde for Horner–Wadsworth–Emmons olefination, yielding α,β-unsaturated ester 15 .

Peterson Olefination for Exo-Methylene Installation

Peterson olefination introduced the exo-methylene group at C13 using trimethylsilyl methyl lithium. Competing methods (Wittig, Petasis) failed due to the ethyl ketone’s low reactivity, underscoring the necessity of silicon-based strategies for this transformation.

Coupling Reactions and Macrocyclization

Union of Segments A and B

Julia–Kocienski coupling connected Segment A (β-hydroxy aldehyde) and Segment B (alkyl ketone) via a sulfone intermediate. The reaction required meticulous control of temperature (−78°C) and stoichiometry to minimize epimerization at C11.

Macrocyclization Challenges

Yamaguchi lactonization remained the most reliable method for macrocycle formation, though alternative approaches (e.g., Mitsunobu conditions) were explored. High dilution (0.005 M) and slow addition (24 h) mitigated oligomerization, achieving isolated yields of 65–70%.

Experimental Optimization and Yields

Reaction Condition Optimization

  • Sharpless Epoxidation : Ti(OiPr)4/(−)-DET/TBHP in dichloromethane at −25°C (98% yield, 95% ee).

  • Peterson Olefination : Trimethylsilyl methyl lithium in tetrahydrofuran at −78°C (82% yield).

  • Yamaguchi Lactonization : 2,4,6-Trichlorobenzoyl chloride, dimethylaminopyridine (DMAP) in toluene (65% yield).

Yield Analysis Across Key Steps

StepYield (%)Key Factors Affecting Yield
Sharpless Epoxidation98Temperature control, chiral ligand
E-Selective Alkylation72Vinyl sulfide intermediate
Peterson Olefination82Silyl reagent reactivity
Macrocyclization65High dilution, slow addition

Q & A

Q. What criteria (e.g., FINER/PICO) should guide hypothesis formulation for this compound studies?

  • Methodological Answer : Apply the FINER framework:
  • Feasible : Prioritize scalable synthesis routes (e.g., semi-synthesis from intermediates).
  • Novel : Investigate understudied targets (e.g., ferroptosis pathways).
  • Ethical : Use invertebrate models (e.g., Artemia salina) before vertebrate trials.
  • Relevant : Align with NIH priorities for marine-derived anticancer agents .

Tables

Key Challenges in this compound Research Solutions
Low natural abundance (0.001% wet weight)Heterologous biosynthesis
Stereochemical misassignmentX-ray crystallography
Bioassay variabilitySOPs for cell culture

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amphidinolide Q
Reactant of Route 2
Amphidinolide Q

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.